molecular formula C8H8N2S B037514 7-(Methylthio)-1H-benzo[d]imidazole CAS No. 121537-60-8

7-(Methylthio)-1H-benzo[d]imidazole

Cat. No.: B037514
CAS No.: 121537-60-8
M. Wt: 164.23 g/mol
InChI Key: JUTPYDIIOLJRQN-UHFFFAOYSA-N
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Description

4-(Methylthio)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound features a benzimidazole ring substituted with a methylthio group at the fourth position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-1H-benzimidazole can be achieved through various methods. One common approach involves the reaction of o-phenylenediamine with methylthioacetic acid under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine is reacted with methylthioacetic acid in the presence of a strong acid such as hydrochloric acid.

    Step 2: The reaction mixture is heated to reflux, allowing the formation of the benzimidazole ring.

    Step 3: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis of 4-(Methylthio)-1H-benzimidazole may involve more efficient and cost-effective methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactor: Reacting o-phenylenediamine with methylthioacetic acid in a continuous flow reactor.

    Catalysts: Utilizing catalysts such as palladium or platinum to enhance the reaction rate.

    Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrobenzimidazole, halogenated benzimidazole.

Scientific Research Applications

4-(Methylthio)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-1H-benzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example:

    Enzyme Inhibition: Inhibits enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity.

    Pathways: Interferes with signaling pathways related to inflammation and cancer cell proliferation.

Comparison with Similar Compounds

4-(Methylthio)-1H-benzimidazole can be compared with other benzimidazole derivatives:

    Similar Compounds: 2-Methylthio-benzimidazole, 5-Methylthio-benzimidazole.

    Uniqueness: The position of the methylthio group at the fourth position imparts unique chemical and biological properties, making it distinct from other derivatives.

Properties

CAS No.

121537-60-8

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10)

InChI Key

JUTPYDIIOLJRQN-UHFFFAOYSA-N

SMILES

CSC1=CC=CC2=C1N=CN2

Canonical SMILES

CSC1=CC=CC2=C1N=CN2

Synonyms

1H-Benzimidazole,4-(methylthio)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

6 g of 3-methylsulfanyl-2-nitrophenylamine were dissolved in 150 ml of glacial acetic acid and 60 ml of trimethyl orthoformate. Zinc powder (7 g) was added and the mixture was stirred for 2 h at 60° C. The solids were removed by filtration, the solvent was evaporated in vacuo and the residue was taken up in water and EA (200 ml each) and made basic with potassium carbonate. The precipitate was filtered off and the filtrate was extracted with EA, the combined organic phases were washed with brine, dried over sodium sulfate and the solvent removed in vacuo. The crude product was purified by flash chromatography (200 g silica gel; DCM/MOH, gradient from 100:0 to 90:10). 2 g of the title compound were obtained as an off-white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Three

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